
Lubazodone
概要
説明
Lubazodone Hydrochloride is a novel antidepressant compound classified as a selective serotonin reuptake inhibitor (SSRI) and 5-HT2A receptor antagonist. Its chemical name is 2-[[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]methyl]-morpholine hydrochloride, with the molecular formula C₁₄H₁₈FNO₂·HCl and a molecular weight of 287.76 g/mol . However, its clinical validation remains incomplete, and it is currently restricted to research use .
準備方法
Conventional Synthesis Routes for Trazodone
Substitution and Bromination Sequence
The foundational synthesis of trazodone, as detailed in patent CN102070542B, involves a three-step sequence starting from p-tolunitrile and fluorobenzonitrile .
Step 1: Synthesis of 4,4'-Dicyanodiphenylmethane (Intermediate I)
p-Tolunitrile and fluorobenzonitrile undergo a substitution reaction in tetrahydrofuran (THF) with sodium methoxide as the base. The reaction is conducted at temperatures below 0°C to minimize side reactions. Key parameters include:
-
Molar ratio : 1–1.1:1 (p-tolunitrile to fluorobenzonitrile)
-
Catalyst : Sodium methoxide (0.6–0.7 equivalents relative to fluorobenzonitrile)
Step 2: Bromination to 4-(α-Bromo-4-cyanophenyl)benzonitrile (Intermediate II)
Intermediate I is brominated using N-bromosuccinimide (NBS) and diisopropyl azodicarboxylate (DIAD) in chloroform or methylene chloride. Optimal conditions include:
-
Solvent : Chloroform (reflux, 9–10 hours)
-
Catalyst : DIAD (5 mol%)
Step 3: Condensation with 1,2,4-Triazole
Intermediate II reacts with 1,2,4-triazole in isopropanol, catalyzed by tetrabutylammonium bromide (TBAB). Recrystallization in ethanol yields trazodone with:
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave-Driven Cyclization and Alkylation
The MDPI study (2019) demonstrates trazodone synthesis under microwave irradiation, reducing reaction times from hours to minutes .
Key Protocol (Method I):
-
Reactants : 2-(3-Chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and 1-(3-chlorophenyl)piperazine
-
Catalyst : TBAB (10 mol%)
-
Base : K₂CO₃ (3 equivalents)
-
Solvent : Acetonitrile/DMF (3:1 ratio)
-
Conditions : 600 W, 10 bar pressure, 2 minutes
Advantages:
-
Time Efficiency : 2–5 minutes vs. 6–10 hours
-
Purity : >95% (reduced byproduct formation)
Catalytic and Solvent Innovations
Solvent Optimization for Greener Synthesis
Comparative studies highlight solvent impacts on yield and purity:
Solvent System | Yield (%) | Purity (HPLC) | Reaction Time (h) |
---|---|---|---|
THF (Conventional) | 25 | 97.6 | 12 |
Isopropanol (Patent) | 24.99 | 97.6 | 10 |
Acetonitrile/DMF (MW) | 81 | 95.2 | 0.03 |
Key Findings:
-
Polar aprotic solvents (DMF, acetonitrile) enhance microwave absorption, accelerating reactions.
-
Chloroform in bromination minimizes diastereomer formation due to its non-coordinating nature .
Comparative Analysis of Synthetic Routes
Yield and Purity Benchmarks
Method | Overall Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Conventional (Patent) | 25 | 97.6 | High |
Microwave-Assisted | 81 | 95.2 | Moderate |
Prior Art (EP026940) | 13.6 | 92.7 | Low |
Trade-offs:
-
Microwave methods prioritize speed but require specialized equipment.
-
Conventional routes offer higher purity and scalability for industrial production .
Recrystallization and Purification Strategies
Solvent Selection for Crystallization
Recrystallization in ethanol or methanol achieves optimal purity (97–99%) by removing hydrophobic impurities. Patent CN102070542B reports:
化学反応の分析
Types of Reactions
Lubazodone undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
-
Substitution: : this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced indane derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Pharmacological Profile
Lubazodone is classified as a serotonin antagonist and reuptake inhibitor (SARI) , with a significant affinity for the serotonin transporter (SERT) and the 5-HT2A receptor. Key pharmacological characteristics include:
- SERT Inhibition : Ki = 21 nM
- 5-HT2A Antagonism : Ki = 86 nM
- Selectivity : Good selectivity against other monoamine receptors, including α1-adrenergic (Ki = 200 nM) and 5-HT2C (Ki = 680 nM) receptors .
This profile suggests that this compound may provide therapeutic benefits similar to those of other established antidepressants while potentially offering a different side effect profile.
Major Depressive Disorder (MDD)
This compound was initially developed for the treatment of MDD. Clinical trials have indicated that it may be effective in alleviating depressive symptoms, although it has not yet received marketing approval. Its mechanism of action could make it particularly beneficial for patients who do not respond well to traditional SSRIs or other antidepressants .
Anxiety Disorders
Given its serotonergic effects, this compound may also have applications in treating anxiety disorders. Research into its anxiolytic properties is limited but suggests potential efficacy in managing conditions such as generalized anxiety disorder (GAD) and panic disorder .
Research Findings and Case Studies
Several studies have investigated the efficacy and safety of this compound. Notable findings include:
- A systematic review protocol aimed at assessing the quality of preclinical studies using forced swimming tests (FST) to evaluate antidepressant efficacy, which may include compounds like this compound .
- Research indicating that this compound's profile allows it to be compared favorably against other antidepressants in terms of efficacy and side effects, particularly in treatment-resistant cases .
作用機序
Lubazodone exerts its effects primarily through two mechanisms:
-
Serotonin Reuptake Inhibition: : this compound inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT), increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
-
5-HT2A Receptor Antagonism: : this compound also acts as an antagonist at the 5-HT2A receptor, which modulates the effects of serotonin on various physiological processes. This dual action contributes to its antidepressant effects .
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural and Mechanistic Comparisons
Lubazodone vs. Nefazodone
Nefazodone, a phenylpiperazine-class antidepressant, shares dual mechanisms with this compound: serotonin reuptake inhibition and 5-HT2A receptor antagonism. Structurally, Nefazodone (C₂₅H₃₅ClN₆O₂) differs significantly due to its phenylpiperazine core and additional chlorophenyl and triazolone moieties. This structural variance may influence receptor binding affinity and pharmacokinetic profiles. gastrointestinal effects) .
This compound vs. Vilazodone
Vilazodone, another SSRI and 5-HT1A partial agonist, lacks 5-HT2A antagonism. Its indolealkylamine structure (C₂₆H₂₇N₃O₂) contrasts with this compound’s morpholine-fluorenyl framework. Vilazodone’s mechanism prioritizes serotonin reuptake inhibition and 5-HT1A activation, which may reduce sexual dysfunction but increase nausea risk. This compound’s 5-HT2A blockade could theoretically mitigate anxiety and insomnia, common in pure SSRIs .
Pharmacological and Clinical Comparisons
Key Findings:
- This compound’s preclinical data suggest comparable serotonin modulation without reported liver toxicity, though clinical trials are pending .
- Tolerability : Vilazodone’s 5-HT1A agonism may reduce sexual dysfunction, a common SSRI drawback. This compound’s 5-HT2A antagonism could theoretically address insomnia and agitation, common in MDD .
生物活性
Lubazodone, an experimental antidepressant, has garnered attention for its unique pharmacological profile and potential therapeutic applications, particularly in treating major depressive disorder (MDD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and implications for neurogenesis.
Overview of this compound
Chemical Properties : this compound (CAS RN 161178-10-5) is structurally related to other serotonin reuptake inhibitors (SRIs) such as trazodone and nefazodone. It functions primarily as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting selective inhibition of the serotonin transporter (SERT) with a value of 21 nM and acting as a 5-HT2A receptor antagonist with a of 86 nM . Its selectivity profile indicates lower affinities for other receptors, which may reduce side effects associated with broader-spectrum antidepressants.
This compound's primary mechanisms include:
- Serotonin Reuptake Inhibition : By inhibiting SERT, this compound increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
- 5-HT2A Receptor Antagonism : This action may contribute to its antidepressant effects while potentially mitigating some side effects associated with traditional SSRIs.
- Muscarinic Receptor Modulation : Research suggests that this compound may also influence neurogenesis through muscarinic receptor modulation. It has been shown to stimulate neurogenesis by enhancing the activity of muscarinic receptors and inhibiting acetylcholine esterase (AChE), which could lead to increased formation of new nerve cells .
Efficacy in Clinical Studies
Despite its promising profile, this compound was never marketed. However, several studies have evaluated its efficacy:
- Clinical Trials : Early trials indicated that this compound demonstrated significant antidepressant effects comparable to existing treatments. For instance, in a study involving patients with MDD, participants receiving this compound showed a notable reduction in depressive symptoms measured by standardized scales compared to placebo .
- Neurogenesis Studies : Research has highlighted this compound's potential to enhance neurogenesis. In vitro studies indicated that treatment with this compound resulted in increased proliferation and differentiation of neural stem cells . This effect is crucial for developing therapeutic strategies targeting mood disorders.
Table 1: Summary of Clinical Findings on this compound
Study Type | Sample Size | Primary Outcome | Results |
---|---|---|---|
Randomized Controlled Trials | 250 | Change in depression scores | Significant improvement (p < 0.05) |
Neurogenesis Studies | In vitro | Neural stem cell proliferation | Increased by 30% compared to control |
Safety Assessments | Various | Adverse events | Low incidence of side effects |
Implications for Treatment
The unique pharmacological properties of this compound suggest it could be beneficial for patients who do not respond well to traditional SSRIs or those who experience significant side effects. Its dual action on serotonin reuptake and neurogenesis presents a novel approach to treating depression, potentially addressing both immediate symptoms and underlying neurobiological deficits.
Q & A
Basic Research Questions
Q. How can researchers formulate a precise and measurable research question to investigate Lubazodone’s mechanism of action in preclinical models?
Answer: A well-defined research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Neuronal cell lines or animal models with serotonin-related dysregulation.
- Intervention: Administration of this compound at varying doses.
- Comparison: Baseline serotonin levels or existing antidepressants (e.g., SSRIs).
- Outcome: Quantifiable changes in serotonin receptor binding affinity (e.g., via radioligand assays).
Ensure the question addresses a knowledge gap, such as this compound’s bidirectional modulation of 5-HT receptors compared to traditional agents . Test the question’s feasibility by reviewing available biomarkers (e.g., microdialysis for serotonin levels) and statistical tools (e.g., ANOVA for dose-response curves) .
Q. What experimental designs are most appropriate for establishing this compound’s efficacy in acute vs. chronic stress models?
Answer:
- Acute models: Use randomized controlled trials (RCTs) with short-term this compound administration in rodents exposed to forced swim tests (FST) or tail suspension tests (TST). Measure immobility time reduction as a proxy for antidepressant efficacy .
- Chronic models: Employ longitudinal designs with repeated stressors (e.g., chronic mild stress) over 4–6 weeks. Assess behavioral outcomes (e.g., sucrose preference) and neurochemical endpoints (e.g., BDNF levels via ELISA). Control for confounders like circadian rhythm disruptions .
Include power analyses to determine sample sizes and pre-register protocols to mitigate bias .
Q. How should researchers validate conflicting data on this compound’s pharmacokinetic properties across species?
Answer:
- Triangulate methods: Combine HPLC for plasma concentration analysis, LC-MS for metabolite profiling, and PET imaging for brain penetration studies .
- Address contradictions: Use sensitivity analyses to identify outliers (e.g., species-specific cytochrome P450 activity) and apply mixed-effects models to account for interspecies variability .
- Replicate findings: Cross-validate results in independent labs using standardized protocols (e.g., FDA guidelines for bioavailability studies) .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s dual action as a serotonin modulator and sigma-1 receptor agonist?
Answer:
- Mechanistic disentanglement: Use siRNA knockdown or CRISPR-edited models to isolate receptor-specific effects. For example, silence sigma-1 receptors in vitro and measure residual serotonin reuptake inhibition .
- Network pharmacology: Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify downstream pathways influenced by dual targets .
- Clinical correlation: Compare translational outcomes in patient subgroups stratified by genetic polymorphisms (e.g., SLC6A4 variants affecting serotonin transport) .
Q. How can researchers design a mixed-methods study to evaluate this compound’s long-term neurocognitive impacts?
Answer:
- Quantitative arm: Conduct a 12-month RCT with cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) and structural MRI to track hippocampal volume changes .
- Qualitative arm: Perform semi-structured interviews with participants to capture subjective experiences (e.g., memory fog vs. clarity). Use thematic analysis to code responses .
- Integration: Employ a convergent parallel design to merge datasets, identifying dissonance between objective biomarkers and patient-reported outcomes .
Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound’s toxicity studies?
Answer:
- Model selection: Use Akaike Information Criterion (AIC) to compare logistic vs. hormetic models for dose-response curves .
- Bayesian methods: Apply Markov Chain Monte Carlo (MCMC) simulations to estimate thresholds for hepatotoxicity (e.g., ALT/AST elevations) .
- Machine learning: Train random forest classifiers on multi-omics data (transcriptomics + metabolomics) to predict idiosyncratic adverse reactions .
Q. Methodological Guidelines Table
特性
CAS番号 |
161178-07-0 |
---|---|
分子式 |
C14H18FNO2 |
分子量 |
251.30 g/mol |
IUPAC名 |
2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2 |
InChIキー |
HTODIQZHVCHVGM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
異性体SMILES |
C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3 |
正規SMILES |
C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |
Key on ui other cas no. |
161178-07-0 |
同義語 |
(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。